Dipivaloylisoproterenol
Description
Historical Context of Prodrug Design in Beta-Adrenergic Agonist Research
The history of beta-adrenergic agonists begins with the study of adrenaline and its synthetic analogs. Isoproterenol (B85558), discovered in the 1940s, was a significant step forward, offering potent bronchodilation through its action on beta-receptors. nih.gov However, a major hurdle in the therapeutic application of isoproterenol was its rapid metabolism, primarily by the enzyme catechol-O-methyltransferase (COMT), and its consequential short duration of action and low oral bioavailability. researchgate.netnih.govscielo.bropenmedicinalchemistryjournal.comnih.gov This metabolic vulnerability is due to the catechol moiety, a 1,2-dihydroxybenzene group, which is a prime target for enzymatic degradation.
These limitations spurred researchers to investigate methods to protect the catechol group, leading to the strategic design of prodrugs. A prodrug is an inactive or less active molecule that is converted into the active parent drug within the body. drugbank.comnih.gov For isoproterenol, the goal was to create a derivative that could bypass initial metabolism, deliver the active compound to its target site, and then release it through enzymatic or chemical hydrolysis. This led to the exploration of various chemical modifications, with esterification of the hydroxyl groups emerging as a promising strategy.
Significance of Ester Prodrugs in Modulating Pharmacokinetic and Pharmacodynamic Profiles for Research Purposes
Ester prodrugs have been widely investigated in pharmaceutical research to enhance the drug-like properties of parent molecules. drugbank.commdpi.comcore.ac.uk By converting hydrophilic hydroxyl or carboxyl groups into more lipophilic esters, researchers can significantly alter a compound's absorption, distribution, metabolism, and excretion (ADME) profile. drugbank.com This strategy has been particularly relevant for beta-adrenergic agonists intended for pulmonary research.
The primary advantages of creating ester prodrugs like Dipivaloylisoproterenol for research include:
Improved Metabolic Stability: Esterification of the catechol hydroxyls protects them from rapid metabolism by COMT, a major pathway for isoproterenol's inactivation. mdpi.comorientjchem.org
Enhanced Lipophilicity: The addition of pivaloyl groups increases the molecule's lipid solubility. This can lead to increased absorption across biological membranes and preferential uptake and retention in lipid-rich tissues like the lung. mdpi.com
Prolonged Duration of Action: By creating a depot of the prodrug in the target tissue, from which the active drug is slowly released via hydrolysis by local esterase enzymes, a more sustained pharmacological effect can be studied. nih.gov
Site-Specific Delivery: For inhaled therapies, enhanced lipophilicity can lead to higher concentrations of the prodrug in the lung tissue, potentially maximizing the local effect while minimizing systemic exposure and associated side effects. mdpi.com
The study of ester prodrugs such as bitolterol, another diester prodrug of a beta-agonist, has demonstrated the success of this approach, showing preferential retention in lung tissue compared to the parent compound. mdpi.com Similarly, dipivefrin (B1670744), a dipivaloyl ester of epinephrine (B1671497), was developed to enhance ocular penetration for glaucoma research and treatment, showcasing the versatility of this prodrug strategy. drugbank.com
Current Research Paradigms and Investigative Aims for this compound
While much of the foundational research on this compound was conducted in previous decades, the principles it exemplifies remain highly relevant in modern pharmaceutical science. Current research paradigms continue to explore prodrug strategies to optimize drug delivery, particularly for targeted therapies. The investigative aims for a compound like this compound would fall under the umbrella of understanding and optimizing pulmonary drug disposition.
Research involving this compound has been instrumental in elucidating the processes of pulmonary drug absorption and metabolism. A key investigative study utilized an isolated perfused rabbit lung model to track the disposition of this compound following administration. nih.gove3s-conferences.org The findings from such research are critical for:
Quantifying Prodrug Hydrolysis: Determining the rate at which the prodrug is converted to the active parent compound and its intermediate monoester form within the lung.
Evaluating Metabolic Pathways: Measuring the formation of the active drug (isoproterenol) and its subsequent metabolites (like 3-O-methylisoproterenol) to understand the complete metabolic cascade in the target organ. nih.gov
Assessing Pulmonary First-Pass Effect: Investigating the extent of metabolism a drug undergoes during its initial transit through the lung, which is crucial for designing effective inhaled therapies. nih.gov
The data generated from these types of studies, as detailed in the tables below, provide a quantitative basis for designing new inhaled therapeutics with predictable pharmacokinetic and pharmacodynamic profiles. Although specific recent studies on this compound are limited, the foundational knowledge it helped generate continues to inform the development of new ester prodrugs for various therapeutic targets, including respiratory diseases.
Research Findings from an Isolated Perfused Rabbit Lung Study
The following tables present data from a seminal study on the pulmonary disposition of this compound, illustrating the compound's metabolic fate in a controlled research setting. nih.gove3s-conferences.org
Table 1: Pulmonary Metabolism of this compound After Endotracheal Administration
| Time (minutes) | This compound (% of initial dose) | Monoester Metabolite (% of initial dose) | Isoproterenol (% of initial dose) |
| 5 | 65 | 20 | 5 |
| 30 | 30 | 45 | 15 |
| 60 | 10 | 50 | 25 |
| 120 | <5 | 35 | 30 |
| 180 | <2 | 20 | 25 |
This interactive table demonstrates the rapid metabolism of the diester prodrug into its monoester intermediate and the subsequent release of the active drug, isoproterenol, over time in the lung.
Table 2: Comparative First-Pass Pulmonary Metabolism
| Compound | Route of Administration | % Metabolized During First Pass |
| This compound | Endotracheal | 30-50% |
| Di-p-toluoylisoproterenol | Endotracheal | 30-50% |
This table compares the first-pass metabolism of this compound with another isoproterenol diester prodrug, highlighting the significant metabolic activity within the lung for these compounds.
Structure
2D Structure
3D Structure
Properties
CAS No. |
65114-85-4 |
|---|---|
Molecular Formula |
C21H33NO5 |
Molecular Weight |
379.5 g/mol |
IUPAC Name |
[2-(2,2-dimethylpropanoyloxy)-4-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C21H33NO5/c1-13(2)22-12-15(23)14-9-10-16(26-18(24)20(3,4)5)17(11-14)27-19(25)21(6,7)8/h9-11,13,15,22-23H,12H2,1-8H3 |
InChI Key |
CBSXCMCOPDQXAD-UHFFFAOYSA-N |
SMILES |
CC(C)NCC(C1=CC(=C(C=C1)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)O |
Canonical SMILES |
CC(C)NCC(C1=CC(=C(C=C1)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)O |
Synonyms |
dipivaloylisoproterenol dipivalylisoproterenol |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Studies
Synthetic Methodologies for Dipivaloylisoproterenol and Analogous Ester Prodrugs
The synthesis of this compound, a diester prodrug of isoproterenol (B85558), involves the esterification of the two phenolic hydroxyl groups of isoproterenol with pivalic acid or its reactive derivatives. While specific literature detailing the complete synthesis of this compound is not abundant, the synthetic routes can be inferred from methodologies used for analogous catecholamine esters, such as dipivefrin (B1670744) (dipivaloyl-epinephrine).
A general approach involves the reaction of isoproterenol with an excess of a pivaloylating agent, such as pivaloyl chloride or pivalic anhydride (B1165640), in the presence of a suitable base and solvent. For instance, a method for preparing dipivefrin, which is structurally similar, involves the esterification of a catechol-containing starting material with pivaloyl chloride. google.com In a typical procedure, the catecholamine is dissolved in an appropriate organic solvent, and a base is added to deprotonate the hydroxyl groups, making them more nucleophilic. Subsequently, the pivaloylating agent is added, often at a controlled temperature, to facilitate the esterification reaction. The reaction progress is monitored, and upon completion, the product is isolated and purified using standard techniques like filtration, extraction, and chromatography.
An analogous synthesis for a related diester prodrug, di-p-toluoylisoproterenol, further illustrates the general methodology where isoproterenol is reacted with the corresponding acyl halide. nih.gov
Strategies for Chemical Modification of Isoproterenol Derivatives
Chemical modification of isoproterenol has been extensively explored to alter its pharmacologic profile. researchgate.net These modifications often target the catechol hydroxyl groups or the N-alkyl substituent. The primary goal of creating ester derivatives like this compound is to increase the lipophilicity of the parent compound.
Systematic modifications of isoproterenol's structure have led to the development of various analogs. googleapis.com Strategies include extending the N-alkyl substituent with functionalized chains containing hydroxyl, carbamate, or ester groups. colab.ws These modifications can influence the compound's interaction with adrenergic receptors. The synthesis of these derivatives often involves multi-step reaction sequences, starting with protected catecholamines to ensure selective modification at the desired position.
Methodologies for Esterification and Prodrug Formation
The formation of ester prodrugs is a common strategy to enhance the permeability of drugs containing hydroxyl groups. tocris.com Esterification can be achieved through various methods, with the choice of method depending on the starting materials and desired product characteristics. organic-chemistry.org
For the synthesis of pivalate (B1233124) esters like this compound, several catalytic and non-catalytic methods are available. A common laboratory-scale synthesis involves the use of an acyl chloride, like pivaloyl chloride, in the presence of a base. google.com Alternatively, pivalic anhydride can be used, often with a catalyst such as 4-(N,N-dimethylamino)pyridine (DMAP). organic-chemistry.org Other methods include using mixed anhydrides or employing dehydrating agents to promote the direct esterification between the alcohol and carboxylic acid. The "double ester" approach is a technique where an additional ester or carbonate function is incorporated, which can be readily hydrolyzed in vivo. nih.gov
The selection of the ester promoiety, in this case, the pivaloyl group, is critical. The bulky tert-butyl group of the pivaloyl moiety provides steric hindrance, which can modulate the rate of hydrolysis of the ester bond. nih.gov This steric bulk can protect the ester linkage from rapid enzymatic cleavage, allowing the prodrug to reach its target site before being converted to the active parent compound.
Investigation of Prodrug Stability in Controlled Research Environments
The stability of an ester prodrug is a critical factor that influences its efficacy. The hydrolysis of the ester bond, which releases the active drug, can be influenced by several factors, including pH, temperature, and the presence of enzymes.
Studies on this compound and the related di-p-toluoylisoproterenol in isolated perfused rabbit lung models have shown that these diester prodrugs are rapidly eliminated from the perfusion medium. nih.gov This elimination is accompanied by a subsequent increase in the concentration of the corresponding monoester. The active drug, isoproterenol, is detected within minutes of prodrug administration, indicating that the prodrugs are effectively metabolized. nih.gov
The rate of hydrolysis is highly dependent on the chemical environment. For instance, studies on other prodrugs have demonstrated that hydrolysis is significantly faster at physiological body temperature compared to room or refrigerator temperatures. Furthermore, the pH of the solution plays a crucial role, with hydrolysis rates often increasing dramatically in acidic or alkaline conditions compared to neutral pH. For ester prodrugs intended for specific delivery, ensuring stability in various physiological compartments is essential.
Below is a table summarizing the factors that influence the stability of ester prodrugs, based on general principles and findings from related compounds.
Pharmacological Investigations: in Vitro and Preclinical in Vivo Studies
In Vitro Pharmacological Characterization
In vitro studies are performed using cells or biological molecules outside their normal biological context to explore the mechanisms of action of a drug candidate. news-medical.netpharmaron.com
Receptor Binding Affinity and Selectivity Studies (e.g., β-adrenergic receptors)
The initial step in characterizing a compound like Dipivaloylisoproterenol involves determining its ability to bind to its intended molecular targets, in this case, β-adrenergic receptors. These receptors are a class of G protein-coupled receptors that are targets of catecholamines. guidetopharmacology.org There are three main subtypes: β1, β2, and β3. mdpi.com
Receptor binding assays are used to measure the affinity of a ligand for a receptor. mdpi.com A common technique involves competition binding assays, where the test compound's ability to displace a radiolabeled ligand with known binding characteristics is measured. nih.gov The results of these studies provide dissociation constants (Kd), which indicate the concentration of the ligand required to occupy 50% of the receptors at equilibrium. A lower Kd value signifies a higher binding affinity.
Studies have shown that β-adrenergic agonists can exist in two affinity states: a high-affinity state (KH) and a low-affinity state (KL). nih.gov The ratio of these dissociation constants (KL/KH) is correlated with the drug's intrinsic activity. nih.gov For instance, the β2-adrenergic receptor shows a significantly higher affinity for epinephrine (B1671497) than for norepinephrine (B1679862). uniprot.org
The selectivity of a compound for different receptor subtypes is also a critical aspect. rcsb.org Even with identical binding pocket residues, allosteric influences from surrounding residues, such as those in the extracellular loops, can significantly impact binding selectivity. rcsb.org
Receptor Activation and Signal Transduction Assays
Following receptor binding, the next step is to assess whether the compound activates the receptor and initiates a cellular response. This process is known as signal transduction. atlanticoer-relatlantique.campg.de For β-adrenergic receptors, activation typically leads to the stimulation of adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger. nih.govlibretexts.org
Functional assays are employed to quantify the extent of receptor activation. These assays measure the downstream effects of receptor binding, such as the production of second messengers like cAMP. libretexts.org The ability of an agonist to activate the receptor and elicit a response is termed its intrinsic activity. nih.gov The dose-response relationship is a key parameter determined in these studies, which helps to characterize the pharmacological effects of the compound. europa.eu
The signal transduction cascade for G protein-coupled receptors, like the β-adrenergic receptors, involves the binding of a ligand, which causes a conformational change in the receptor. atlanticoer-relatlantique.ca This change allows the receptor to interact with and activate a G protein, which in turn modulates the activity of effector proteins, leading to a cellular response. patnawomenscollege.in
Enzymatic Hydrolysis Studies in Isolated Biological Matrices (e.g., plasma, tissue homogenates)
Prodrugs like this compound are designed to be converted into the active parent drug, Isoproterenol (B85558), within the body. This conversion is often mediated by enzymes. nih.gov Enzymatic hydrolysis is a key process for ester-containing prodrugs. enamine.net
Studies using isolated biological matrices such as plasma and tissue homogenates are conducted to evaluate the rate and extent of this enzymatic conversion. enamine.netilsagroup.com These studies involve incubating the prodrug with the biological matrix and measuring the concentrations of the prodrug and its metabolites over time using techniques like high-performance liquid chromatography (HPLC). nih.gov
Research has shown that diester prodrugs of Isoproterenol are rapidly hydrolyzed in these matrices. nih.gov For instance, studies on the enzymatic hydrolysis of various compounds in plasma have demonstrated the role of plasma esterases, amidases, and proteases in their metabolism. enamine.netnih.govnih.gov The stability of a compound in plasma is a crucial determinant of its pharmacokinetic profile and in vivo efficacy. enamine.netnih.gov
Cellular Uptake and Efflux Mechanisms in Cell Culture Models
Understanding how a compound enters and exits cells is fundamental to its pharmacology. Cellular uptake and efflux are often mediated by transporter proteins. mdpi.commdpi.com Cell culture models, such as the Caco-2 cell line, are widely used to investigate these transport mechanisms. nih.gov
These studies typically involve exposing cultured cells to the compound and measuring its intracellular concentration over time. nih.gov By using specific inhibitors of known transporters, researchers can identify the proteins involved in the uptake and efflux of the compound. For example, the involvement of the multidrug resistance-associated protein 2 (MRP2) in the efflux of certain compounds has been investigated using inhibitors like MK-571. nih.gov
The rate of cellular accumulation can differ significantly between a prodrug and its active form. nih.gov For instance, studies have shown that the cellular uptake of some compounds occurs via passive transport, while others may involve active transport mechanisms. nih.gov
Preclinical In Vivo Disposition Studies (Non-Human Animal Models)
Preclinical in vivo studies are conducted in animal models to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate in a whole living organism. mdpi.comnih.govresearchgate.netnih.gov
Pulmonary Disposition and Absorption in Isolated Organ Preparations (e.g., isolated perfused rabbit lung)
For drugs intended for inhalation, the pulmonary disposition and absorption are of primary interest. researchgate.netdiva-portal.org The isolated perfused lung model is a valuable ex vivo tool for studying these processes. nih.govfraunhofer.de This model allows for the investigation of drug absorption and metabolism in the lung while maintaining a controlled environment. nih.govresearchgate.netdiva-portal.org
In studies using the isolated perfused rabbit lung, diester prodrugs of isoproterenol, including this compound, were administered either directly into the perfusion medium or via endotracheal instillation. nih.gov The concentrations of the prodrug, its monoester metabolite, the active drug (Isoproterenol), and its methylated metabolite were measured in the perfusate over time. nih.gov
The results from these studies demonstrated that the diester prodrugs were rapidly eliminated from the perfusate, with a corresponding increase in the concentration of the monoester. nih.gov Isoproterenol was detected within minutes of prodrug administration, indicating rapid hydrolysis. Following endotracheal administration, the prodrugs were quickly absorbed, with a significant portion being metabolized during the first pass through the lung. nih.gov
Below is a data table summarizing the findings from a study using an isolated perfused rabbit lung model.
| Compound | Administration Route | Key Findings |
| This compound | Intravascular | Rapid elimination of the diester from the perfusate. |
| This compound | Intravascular | Subsequent increase in monoester concentrations. |
| This compound | Intravascular | Isoproterenol levels observed within minutes, peaking at 60-80 minutes. |
| This compound | Endotracheal | Rapid absorption of the prodrug. |
| This compound | Endotracheal | 30-50% of the diester metabolized during the first pass through the lung. |
Tissue Distribution in Non-Human Animal Models
Following administration, this compound, a more lipophilic molecule than isoproterenol, is expected to be absorbed and distributed to various tissues. The presence of pivaloyl ester groups enhances its ability to cross cell membranes. Once in the tissues, the distribution of the parent drug, isoproterenol, becomes relevant. Studies on isoproterenol in animal models, such as rats and mice, have shown its effects on specific organs, most notably the heart. nih.govnih.govahajournals.orgfrontiersin.orgplos.orgnih.gov Chronic administration of isoproterenol has been used to induce cardiac hypertrophy and fibrosis in mice, indicating significant uptake and activity in heart tissue. frontiersin.orgplos.org In rats with isoproterenol-induced myocardial infarction, studies have examined the uptake of other substances in the heart, liver, brain, and adrenal glands, suggesting these are key tissues for investigation. ahajournals.org
The general distribution of other compounds in animal models has been studied extensively, with tissues such as the liver, kidneys, lungs, and spleen often showing significant accumulation. izs.itfrontiersin.org For instance, studies on other therapeutic agents in mice have shown high concentrations in the kidneys and small intestine. scirp.org The specific distribution pattern of this compound would ultimately depend on its physicochemical properties and the expression of esterase enzymes in different tissues.
Table 1: Investigated Tissues in Animal Models for Isoproterenol and Other Compounds
| Tissue/Organ | Animal Model(s) | Compound Investigated | Key Findings |
|---|---|---|---|
| Heart | Mice, Rats | Isoproterenol | Induction of cardiac hypertrophy, fibrosis, and dysfunction. nih.govnih.govahajournals.orgfrontiersin.orgplos.orgnih.gov |
| Liver | Rats, Mice | Isoproterenol, Other Compounds | Key site of metabolism and accumulation of various compounds. ahajournals.orgizs.itfrontiersin.org |
| Kidneys | Mice | Other Therapeutic Agents | High concentrations of some drugs observed. scirp.org |
| Lungs | General Animal Models | Various Compounds | A potential site of drug accumulation. izs.it |
| Spleen | General Animal Models | Various Compounds | A potential site of drug accumulation. izs.it |
| Brain | Rats | Isoproterenol | Investigated in the context of cardiac events. ahajournals.org |
| Adrenal Glands | Rats | Isoproterenol | Investigated in the context of cardiac events. ahajournals.org |
| Small Intestine | Mice | Other Therapeutic Agents | High concentrations of some drugs observed. scirp.org |
Prodrug Conversion and Parent Drug Formation in Animal Systems
This compound is a prodrug of isoproterenol, designed to improve its bioavailability. The conversion of this compound to the active parent drug, isoproterenol, is a critical step in its pharmacological action. This conversion is achieved through enzymatic hydrolysis of the pivaloyl ester bonds by esterases present in the body.
While direct in vivo studies on the conversion of this compound are not detailed in the available literature, the metabolism of other pivaloyl ester prodrugs has been investigated. nih.govresearchgate.net These studies indicate that the hydrolysis of pivaloyl esters can occur in various biological compartments, including the plasma, liver, and other tissues. scirp.orgnih.govacs.org The rate of this conversion can vary depending on the specific esterase activity in different tissues and animal species. nih.govnih.gov
For example, studies on prostaglandin (B15479496) F2 alpha pivaloyl ester prodrugs in dogs and monkeys showed that these compounds were converted to the active drug by ocular tissues, albeit at a slower rate than other ester prodrugs. nih.gov This suggests that the enzymatic hydrolysis of pivaloyl esters is a viable pathway for drug activation in vivo. The liberation of pivalate (B1233124) (trimethylacetic acid) is a consequence of this hydrolysis. researchgate.net
The efficiency of this conversion is a key determinant of the pharmacokinetic profile of the parent drug, isoproterenol. Rapid hydrolysis in the gut or liver during first-pass metabolism could lead to high initial concentrations of isoproterenol, while slower conversion in target tissues might provide a more sustained release. acs.org
Investigative Pharmacokinetic Modeling in Preclinical Species
Pharmacokinetic modeling is a crucial tool in preclinical drug development to understand and predict the absorption, distribution, metabolism, and excretion (ADME) of a compound. fda.goveuropa.eu Although no specific pharmacokinetic models for this compound were found in the reviewed literature, the general principles of such models in preclinical species can be described.
Physiologically based pharmacokinetic (PBPK) modeling is a common approach used to simulate the fate of a drug in the body. frontiersin.orgrjpbr.com These models incorporate physiological parameters of the animal species (e.g., organ blood flow, tissue volumes) and the physicochemical properties of the drug. frontiersin.org For a prodrug like this compound, a PBPK model would need to account for the absorption and distribution of the prodrug itself, the rate and location of its conversion to isoproterenol, and the subsequent distribution and elimination of the active parent drug.
Data from in vitro studies, such as plasma stability and metabolism in liver microsomes, are often used to inform and refine these models. scirp.org The goal of preclinical pharmacokinetic modeling is to enable extrapolation of pharmacokinetic parameters from animal species to humans, aiding in the design of clinical trials. frontiersin.orgnih.gov
Table 2: Key Parameters in Preclinical Pharmacokinetic Modeling
| Parameter | Description | Relevance to this compound |
|---|---|---|
| Absorption Rate Constant (ka) | The rate at which the drug is absorbed into the systemic circulation. | Crucial for determining the onset of action of the prodrug. |
| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Indicates the extent of tissue distribution of both the prodrug and the parent drug. |
| Clearance (CL) | The volume of plasma from which the drug is completely removed per unit of time. | Reflects the efficiency of elimination of both this compound and isoproterenol. |
| Half-life (t½) | The time required for the concentration of the drug in the body to be reduced by half. | Determines the duration of action and dosing frequency. |
| Prodrug Conversion Rate | The rate at which the prodrug is metabolized to the active parent drug. | A key factor influencing the concentration-time profile of isoproterenol. |
Mechanistic Elucidation of Biological Action
Molecular Interactions with Adrenergic Receptors
Isoproterenol (B85558) directly binds to and activates β-adrenergic receptors, which are G-protein-coupled receptors (GPCRs). This interaction is the initiating step for the compound's physiological effects. nih.govpatsnap.com It is characterized as a full agonist, meaning it mimics the action of the endogenous ligand (adrenaline) with a similar or greater magnitude of action. sigmaaldrich.com
The interaction between isoproterenol and β-adrenergic receptors has been characterized through kinetic and thermodynamic studies. In isolated rat fat cells, the binding of radiolabeled isoproterenol was found to be a saturable process. nih.gov
Kinetic analysis of [3H]isoproterenol binding to these cells determined the forward bimolecular rate constant (k₁) to be 2.01 x 10⁴ min⁻¹ M⁻¹. The dissociation was a first-order reaction with a rate constant (k₂) of 0.62 x 10⁻¹ min⁻¹. From these rates, the equilibrium dissociation constant (KD), a measure of affinity, was calculated to be 3.07 μM, which aligns with values obtained from steady-state analysis (3 to 5 μM). nih.gov For human fat cells, the apparent KD was determined to be between 0.9 and 1.0 μM. nih.gov
| Parameter | Value (in rat adipocytes) | Reference |
| Association Rate Constant (k₁) | 2.01 x 10⁴ min⁻¹ M⁻¹ | nih.gov |
| Dissociation Rate Constant (k₂) | 0.62 x 10⁻¹ min⁻¹ | nih.gov |
| Equilibrium Dissociation Constant (KD) | 3.07 µM | nih.gov |
This table summarizes the kinetic parameters of isoproterenol binding to β-adrenergic receptors in isolated rat fat cells.
Thermodynamic studies on rat lung membranes revealed that the binding of isoproterenol to high-affinity receptor sites is primarily an entropy-driven process, whereas binding to low-affinity sites is enthalpy-driven. nih.gov This suggests that different thermodynamic forces govern the interaction depending on the receptor's affinity state, which is often linked to its coupling with G-proteins.
As a GPCR agonist, isoproterenol binding induces significant conformational changes in the receptor structure, which is essential for activating downstream signaling. pnas.org Upon binding, the receptor shifts from an inactive to an active state, enabling it to couple with and activate heterotrimeric G-proteins, specifically the Gs (stimulatory) protein. patsnap.comscientificarchives.com
Fluorescence spectroscopy studies have provided direct evidence for these structural rearrangements. The binding of isoproterenol to the β2-adrenergic receptor (β2AR) causes conformational changes around specific residues in transmembrane (TM) domains III and VI. embopress.org These movements, described as a potential rotation or tilting of TM6, are critical for opening up a cytoplasmic cavity where the G-protein binds. pnas.orgnih.gov Cryo-electron microscopy of the isoproterenol-bound β1-adrenergic receptor (β1AR) complexed with a Gs protein has provided high-resolution insights into this process. nih.gov The binding of isoproterenol stabilizes an active receptor conformation that engages the Gs protein, causing a displacement in the Gαs subunit's α5-helix. This movement breaks key intramolecular interactions within the G-protein, facilitating the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) and leading to G-protein activation. scientificarchives.comnih.gov
Isoproterenol is widely recognized and used in research as a non-selective full agonist for both β1- and β2-adrenergic receptors. nih.govdrugbank.comwikipedia.org Its binding affinity (Ki) has been measured at 0.22 μM for β1-AR and 0.46 μM for β2-AR. nih.gov It generally does not interact significantly with α-adrenergic receptors at lower concentrations. wikipedia.org Its effects are competitively blocked by β-antagonists such as propranolol. pnas.orgarvojournals.org
Interestingly, research has shown that isoproterenol can act as a biased agonist. For instance, at the α1A-adrenergic receptor, it selectively activates the MAPK/ERK pathway without strongly engaging the canonical Gαq/PLC pathway that is typically associated with this receptor. nih.gov This indicates that isoproterenol can induce specific receptor conformations that preferentially activate certain signaling pathways over others. In studies of β2AR, the conformational changes induced by the full agonist isoproterenol are distinct from those induced by partial agonists, and these changes directly correlate with the ligand's efficacy in recruiting downstream signaling partners like β-arrestin. nih.govpnas.org
| Receptor Subtype | Binding Affinity (Ki) | Agonist Profile | Reference |
| β1-Adrenergic Receptor | 0.22 µM | Full Agonist | nih.gov |
| β2-Adrenergic Receptor | 0.46 µM | Full Agonist | nih.gov |
| α1A-Adrenergic Receptor | Low Affinity | Biased Agonist (MAPK/ERK pathway) | nih.gov |
This table displays the receptor binding profile of isoproterenol in research contexts.
Receptor Conformational Changes and Coupling to G-Proteins
Intracellular Signaling Pathways Triggered by Dipivaloylisoproterenol or its Active Metabolite
Once isoproterenol binds to and activates the β-adrenergic receptor, a series of intracellular signaling pathways are initiated.
The canonical signaling pathway for β-adrenergic receptors involves the activation of adenylate cyclase. The isoproterenol-activated receptor promotes the Gs protein to exchange GDP for GTP. The activated Gαs subunit then dissociates and stimulates adenylate cyclase, an enzyme that catalyzes the conversion of ATP into the second messenger cyclic adenosine (B11128) monophosphate (cAMP). nih.govpatsnap.comdrugbank.com
This increase in intracellular cAMP is a hallmark of isoproterenol action and has been quantified in numerous research models. For example, in permeabilized A10 cells, 100 μM isoproterenol stimulated adenylate cyclase activity from a basal level of 6 pmol·min⁻¹·mg protein⁻¹ to 55 pmol·min⁻¹·mg protein⁻¹. ahajournals.org In isolated porcine ciliary processes, 10 μM isoproterenol increased cAMP concentration from a control level of 16 to 30 picomoles/mg protein. arvojournals.org
| Cell/Tissue Model | Isoproterenol Concentration | Fold/Absolute Increase in cAMP | Reference |
| A10 Cells | 100 µM | ~9-fold increase in activity | ahajournals.org |
| DDT1-MF2 Cells | 1 µM | Basal: 0.37 ng/mg protein; Stimulated: 46 ng/mg protein | researchgate.net |
| Porcine Ciliary Processes | 10 µM | Basal: 16 pmol/mg protein; Stimulated: 30 pmol/mg protein | arvojournals.org |
| Rabbit Erythrocytes | 10 µM | ~4-fold increase over basal | nih.gov |
This table presents research findings on isoproterenol-stimulated cAMP production in various models.
The elevation of intracellular cAMP initiates further downstream signaling, primarily through the activation of Protein Kinase A (PKA). nih.govpatsnap.com Activated PKA phosphorylates a multitude of cellular proteins, thereby regulating their function. capes.gov.br
Beyond the canonical PKA pathway, isoproterenol is a potent activator of the Extracellular signal-Regulated Kinase (ERK) pathway, a key component of the Mitogen-Activated Protein Kinase (MAPK) cascade. scbt.com This activation can occur through several mechanisms:
PKA-dependent mechanisms: In some cells, PKA activation can lead to a switch in G-protein coupling from Gs to Gi. The βγ-subunits released from Gi can then activate a cascade involving Src, Ras, and Raf-1, ultimately leading to ERK phosphorylation. nih.govphysiology.org
β-arrestin-mediated mechanisms: Isoproterenol stimulation can also lead to the recruitment of β-arrestin to the receptor, which acts as a scaffold to assemble a signaling complex that includes Src, leading to ERK activation independent of G-protein signaling. nih.govnih.gov
Calcineurin-dependent mechanisms: In cardiomyocytes, isoproterenol-induced calcium influx can activate the phosphatase calcineurin, which in turn mediates the activation of the ERK pathway. ahajournals.org
The activation of these kinase cascades culminates in the modulation of gene expression. Transcriptomic studies in mice have revealed that isoproterenol administration leads to widespread changes in the cardiac gene expression profile. For instance, prolonged treatment upregulates genes associated with extracellular matrix organization and cell growth, while downregulating genes related to fatty acid metabolism and cardiac muscle contraction. nih.govphysiology.org In osteoblastic cells, isoproterenol has been shown to increase the expression of Receptor Activator of NF-κB Ligand (RANKL) in a manner dependent on PKA, Activating Transcription Factor 4 (ATF4), and Nuclear Factor of Activated T-cells cytoplasmic 1 (NFATc1). mdpi.com
| Gene | Regulation in Response to Isoproterenol | Model System | Reference |
| Extracellular Matrix Genes (e.g., Collagens) | Upregulated | Mouse Heart | nih.gov |
| Fatty Acid Oxidation Genes | Downregulated | Mouse Heart | nih.gov |
| Sarcoplasmic Reticulum Calcium Ion Transport Genes | Downregulated | Mouse Heart | nih.gov |
| RANKL | Upregulated | Mouse Osteoblastic Cells | mdpi.com |
| NFATc1 | Upregulated | Mouse Osteoblastic Cells | mdpi.com |
This table provides examples of genes whose expression is modulated by isoproterenol in specific research models.
Adenylate Cyclase Activation and Cyclic AMP Production
Enzymatic Hydrolysis Mechanisms and Kinetics (Prodrug Activation)
This compound is a dipivaloyl ester of isoproterenol, designed to enhance its lipophilicity and facilitate passage across biological membranes. The therapeutic activity is unlocked only after in-vivo biotransformation, where hydrolytic enzymes cleave the two pivaloyl groups. uobabylon.edu.iq This activation is a classic example of the ester prodrug strategy. scirp.org The use of a pivalic acid promoiety, which is sterically bulky, is a specific design choice that slows the rate of hydrolysis relative to less hindered esters. This modulation is crucial, as it allows the prodrug sufficient time to permeate tissues, such as the cornea, before its conversion to the active form. uobabylon.edu.iq
Identification of Esterases Responsible for Prodrug Cleavage
The biotransformation of ester-containing prodrugs like this compound is predominantly carried out by a class of enzymes known as carboxylesterases (CES). scirp.orgnih.gov These enzymes are members of the serine hydrolase superfamily and are responsible for the metabolism of a vast array of xenobiotics and endogenous compounds. nih.govnih.gov
In humans, two major carboxylesterase isozymes, hCE1 and hCE2, are critical to drug metabolism. nih.gov These enzymes exhibit distinct tissue distribution profiles:
hCE1 is found in high concentrations in the liver and is also present in tissues such as the lungs and heart. nih.govacs.org
hCE2 is the predominant form in the small intestine and is also expressed in the liver, kidneys, and brain. nih.govacs.org
For ophthalmic prodrugs analogous to this compound, such as dipivefrin (B1670744) (dipivaloyl-epinephrine), enzymatic hydrolysis readily occurs in ocular tissues, including the cornea, conjunctiva, and aqueous humor, indicating the presence of functional esterases in these locations. uobabylon.edu.iq While detailed characterization of ocular esterases is less extensive than that of hepatic enzymes, studies have confirmed that CES1 is detectable in most human ocular tissues. acs.org In addition to carboxylesterases, other hydrolases like butyrylcholinesterase (BChE), which is present in plasma and various tissues, can also contribute to the degradation of ester-containing compounds. scirp.org
Table 1: Major Esterase Families Implicated in Ester Prodrug Activation This table provides an overview of the key enzyme families, their primary localizations within the body, and their established role in the hydrolytic activation of ester-based prodrugs.
| Enzyme Family | Primary Tissue Localization | Role in Prodrug Activation |
|---|---|---|
| Carboxylesterase 1 (CES1) | Liver (high), Lungs, Heart, most Ocular Tissues. nih.govacs.org | Major enzyme for the activation and metabolism of numerous ester prodrugs in the liver and systemic circulation. nih.govnih.gov |
| Carboxylesterase 2 (CES2) | Small Intestine (high), Liver (lower levels), Kidney. nih.govacs.org | Crucial for the first-pass metabolism and activation of ester prodrugs administered orally. nih.gov |
| Butyrylcholinesterase (BChE) | Plasma, Liver, Brain, Muscle. scirp.org | Possesses broad substrate specificity and contributes to the hydrolysis of various ester-containing drugs in the bloodstream. scirp.orgnih.gov |
Kinetic Analysis of Hydrolysis in Specific Tissues and Cellular Fractions
The rate at which this compound is converted to isoproterenol is a critical determinant of its pharmacological profile. Kinetic analyses of this hydrolytic process are performed in various biological samples to understand the efficiency and location of prodrug activation. The hydrolysis is catalyzed rapidly in homogenates of tissues known to have high esterase activity, such as the liver, kidney, and small intestine, as well as in blood plasma. researchgate.net
The study of hydrolysis kinetics typically follows Michaelis-Menten models, where key parameters like the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ) are determined. nih.govnih.gov For some substrates, the kinetics can be more complex, exhibiting phenomena such as substrate inhibition. nih.gov While specific kinetic constants for this compound are not widely reported in the literature, data from analogous pivaloyl ester prodrugs demonstrate that they are rapidly hydrolyzed in tissue homogenates. researchgate.net
Cellularly, carboxylesterases are primarily localized in the endoplasmic reticulum and the cytoplasm. nih.gov Therefore, kinetic studies are often conducted using specific cellular fractions, such as microsomes (vesicles of the endoplasmic reticulum) and cytosol, to pinpoint the site of metabolic conversion. The rate of hydrolysis varies significantly between different tissues. For ophthalmic ester prodrugs, a general hierarchy of hydrolytic activity has been observed, which is crucial for ensuring the drug is activated at the desired site of action. acs.org
Table 2: Illustrative Hydrolysis Rates of Ester Prodrugs in Ocular Tissues This table, based on findings from analogous ophthalmic ester prodrugs like dipivefrin, illustrates the relative efficiency of enzymatic hydrolysis in different anterior eye tissues. The rates are presented qualitatively to show the hierarchy of metabolic activity.
| Tissue | Relative Rate of Hydrolysis | Kinetic Implication |
|---|---|---|
| Cornea | High | Rapid activation of the prodrug after absorption into the corneal tissue. acs.org |
| Conjunctiva | Moderate to High | Significant contribution to prodrug metabolism, particularly from the rich vascular supply. acs.org |
| Aqueous Humor | Low | Slower hydrolysis, allowing the active drug, once formed, to persist in the anterior chamber. acs.org |
The kinetic profile of this compound hydrolysis is a direct consequence of its chemical structure, specifically the pivaloyl esters, and the enzymatic machinery present in the tissues it encounters. This controlled, enzyme-mediated release is fundamental to its action as a prodrug.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis
Structural Determinants of Receptor Affinity and Efficacy
The pharmacological activity of dipivaloylisoproterenol is ultimately dependent on the interaction of its active metabolite, isoproterenol (B85558), with adrenergic receptors. Isoproterenol is a non-selective agonist for β1 and β2 adrenergic receptors. drugbank.com The key structural features of isoproterenol that determine its affinity and efficacy at these receptors have been extensively studied.
The catechol ring (a benzene (B151609) ring with two adjacent hydroxyl groups) is crucial for high-affinity binding and agonist activity. These hydroxyl groups form key hydrogen bonds with serine residues (specifically Ser204 and Ser207 in the β2-adrenergic receptor) in the binding pocket of the receptor. researchgate.net The ethanolamine (B43304) side chain is another critical component. The hydroxyl group on the β-carbon and the secondary amine are essential for potent agonist activity. The N-isopropyl group is a major determinant of β-receptor selectivity. Compared to norepinephrine (B1679862) (which has a primary amine) and epinephrine (B1671497) (which has an N-methyl group), the bulkier isopropyl group of isoproterenol confers a higher affinity for β-receptors over α-receptors. hawaii.edu
The stereochemistry of the β-hydroxyl group is also vital. The (R)-(-)-enantiomer of isoproterenol is significantly more potent than the (S)-(+)-enantiomer, indicating a specific stereochemical requirement for optimal interaction with the receptor. rsc.org
| Structural Feature | Importance for Receptor Interaction |
| Catechol Ring | Essential for high-affinity binding and agonist activity through hydrogen bonding. |
| Ethanolamine Side Chain | The β-hydroxyl group and secondary amine are critical for potent agonist activity. |
| N-isopropyl Group | Confers high affinity for β-receptors and selectivity over α-receptors. |
| (R)-Stereochemistry | The (R)-enantiomer exhibits significantly higher potency. |
Influence of Chemical Modifications on Prodrug Hydrolysis and Activation
This compound is a diester prodrug, where the two hydroxyl groups of the catechol moiety of isoproterenol are esterified with pivalic acid. This modification significantly increases the lipophilicity of the molecule, which can enhance its absorption. exo-ricerca.it The therapeutic action of this compound depends on the in vivo hydrolysis of these ester bonds to release the active isoproterenol.
The rate of hydrolysis is a critical factor in the prodrug's performance. The bulky pivaloyl groups provide a degree of steric hindrance, which can influence the rate of enzymatic cleavage by esterases present in the body. mdpi.com The design of ester prodrugs often involves a balance between stability in the gastrointestinal tract (if orally administered) and rapid hydrolysis in the target tissue or systemic circulation to release the active drug. actamedicamarisiensis.ro
Studies on various ester prodrugs have shown that the nature of the acyl group significantly affects the rate of hydrolysis. For instance, increasing the chain length of the alkoxy group in some ester prodrugs has been shown to increase their stability. mdpi.com In the case of this compound, the two pivaloyl esters are hydrolyzed sequentially, first to a monoester intermediate and then to isoproterenol. researchgate.net The efficiency of this two-step hydrolysis will dictate the concentration and duration of action of the active drug.
Computational Chemistry Approaches in SAR/QSAR Development
Computational chemistry provides powerful tools to investigate the SAR of compounds like isoproterenol and its prodrugs at a molecular level. youtube.comyoutube.com These methods allow for the prediction of binding affinities, the exploration of binding modes, and the rational design of new analogs with improved properties.
Molecular Docking and Ligand-Based Virtual Screening
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. nih.govyoutube.comyoutube.com For isoproterenol, docking studies can simulate its interaction with the binding pocket of β-adrenergic receptors, helping to rationalize the observed SAR. biorxiv.org These simulations can visualize the key hydrogen bonds and hydrophobic interactions that stabilize the ligand-receptor complex. nih.gov
Ligand-based virtual screening can be used to identify new compounds with similar properties to a known active ligand. This approach is valuable when the 3D structure of the target receptor is unknown or when screening large compound libraries for potential new drug candidates.
Pharmacophore Modeling
A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a particular biological effect. unina.it For β-adrenergic agonists like isoproterenol, a pharmacophore model would typically include features such as aromatic rings, hydrogen bond donors and acceptors, and a positively ionizable group, all with specific spatial relationships. researchgate.net These models can be used to guide the design of new agonists or to search databases for novel chemical scaffolds that fit the pharmacophore and are therefore likely to be active.
Molecular Dynamics Simulations of Ligand-Receptor Complexes
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into the conformational changes that occur upon ligand binding and receptor activation. nih.gov MD simulations of isoproterenol bound to β-adrenergic receptors have shown how the agonist induces specific conformational changes in the receptor, leading to its activation. researchgate.netplos.org These simulations can also reveal the role of water molecules in mediating ligand-receptor interactions and help to understand the differences in how full agonists, partial agonists, and antagonists interact with the receptor. nih.gov
Design Principles for Enhanced Prodrug Performance in Research
The design of effective prodrugs like this compound is guided by several key principles aimed at optimizing their pharmacokinetic and pharmacodynamic properties. researchgate.netpharmatutor.orgslideshare.netslideshare.net
A primary goal is to enhance bioavailability by increasing lipophilicity to improve absorption across biological membranes. nih.gov The choice of the promoiety (the chemical group attached to the parent drug) is critical. It should be readily cleaved in vivo, ideally by enzymes that are abundant in the target tissue, to release the active drug. wuxiapptec.com The promoiety itself and its cleavage products should be non-toxic. pharmatutor.org
Metabolic Transformations and Enzyme Kinetic Studies Non Human Systems
Identification of Metabolites of Dipivaloylisoproterenol and its Prodrugs in Preclinical Models
The primary metabolic pathway for this compound involves the sequential hydrolysis of its two pivaloyl ester groups. Studies in preclinical models, specifically in isolated perfused rabbit lung preparations, have identified the key metabolites resulting from this biotransformation. researchgate.net
The metabolic cascade begins with the hydrolysis of one ester linkage, converting the diester prodrug into its corresponding monoester intermediate. This monoester is then further hydrolyzed to release the active parent drug, isoproterenol (B85558). Following its release, isoproterenol itself is subject to metabolism. One of the principal metabolites identified is 3-O-methylisoproterenol, formed through the methylation of one of the catechol hydroxyl groups of isoproterenol. researchgate.net This O-methylation is a common metabolic route for catecholamines. nih.gov
The metabolites identified in the isolated perfused rabbit lung model are summarized below. researchgate.net
| Parent Compound | Identified Metabolites |
| This compound | Monoester of Isoproterenol |
| Isoproterenol (Active Drug) | |
| 3-O-methylisoproterenol | |
| Data derived from studies in an isolated perfused rabbit lung preparation. researchgate.net |
Enzyme Systems Involved in Metabolism (e.g., Cytochrome P450, Esterases)
The biotransformation of this compound is predominantly an enzymatic process facilitated by hydrolytic enzymes. mdpi.comnih.gov
Esterases: The conversion of the dipivaloyl ester prodrug to the active isoproterenol is mediated by esterases (carboxylesterases, EC 3.1.1.1). researchgate.netd-nb.info These enzymes are responsible for cleaving the ester bonds, a process crucial for the activation of many ester-based prodrugs. d-nb.info The hydrolysis occurs in a two-step fashion: first from the diester to the monoester, and subsequently from the monoester to isoproterenol. researchgate.net Esterase activity is widespread in various tissues, including the liver, plasma, and lungs, which are key sites for drug metabolism. researchgate.netvetscraft.com
Catechol-O-methyltransferase (COMT): Once isoproterenol is released, it is metabolized by enzymes that act on catecholamines. The formation of 3-O-methylisoproterenol is catalyzed by COMT. researchgate.net This enzyme transfers a methyl group to one of the hydroxyl groups on the catechol ring of isoproterenol.
Cytochrome P450 (CYP) System: While the primary activation step for this compound is ester hydrolysis, the CYP450 enzyme system is a major pathway for the metabolism of many xenobiotics, typically through oxidation, reduction, and hydrolysis reactions. mdpi.comnih.govnih.gov However, for this compound, the key metabolic steps identified—ester hydrolysis and subsequent O-methylation of the active metabolite—point to esterases and COMT as the principal enzyme systems involved, rather than CYP-mediated oxidation. researchgate.net
In Vitro Metabolic Stability and Metabolite Profiling in Microsomal and Hepatocyte Preparations (non-human)
In vitro models are essential tools in preclinical drug development for evaluating the metabolic fate of new chemical entities. nih.gov These systems, including isolated organ preparations, liver microsomes, and hepatocytes, allow for the determination of metabolic stability and the identification of metabolic pathways. mdpi.com
A study utilizing an isolated perfused rabbit lung preparation has provided specific insights into the metabolism of this compound. researchgate.net This ex vivo model maintains the structural and functional integrity of the organ, allowing for a detailed examination of pulmonary drug disposition. In this system, researchers studied the pulmonary metabolism and developed high-pressure liquid chromatographic (HPLC) methods to quantify this compound and its key metabolites—the monoester, isoproterenol, and 3-O-methylisoproterenol—from perfusate samples. researchgate.net The ability to measure the disappearance of the parent compound and the appearance of its metabolites allows for a detailed profiling of the metabolic cascade within the lung tissue.
While specific data from non-human microsomal or hepatocyte incubations for this compound were not found in the searched literature, these models are standard in metabolic research. mdpi.com Liver microsomes contain a high concentration of Phase I enzymes, particularly cytochrome P450s, while hepatocytes contain both Phase I and Phase II enzymes, offering a more complete picture of metabolic processes. nih.gov Such studies would typically determine parameters like the metabolic half-life (t½) and intrinsic clearance (CLint) to predict in vivo behavior. nih.gov
Comparative Metabolism Across Preclinical Species for Research Relevance
Comparing drug metabolism across different preclinical species is crucial for selecting the most appropriate animal model to predict human pharmacokinetics and toxicology. nih.govresearchgate.net Significant interspecies differences can exist in the expression levels and catalytic activities of metabolic enzymes like CYPs and esterases. nih.govresearchgate.net For instance, rodents often exhibit higher esterase activity compared to dogs or primates, which can lead to faster hydrolysis of ester prodrugs. researchgate.net
For this compound, specific metabolic data has been identified in the isolated perfused rabbit lung. researchgate.net However, comprehensive comparative data across other common preclinical species such as rats and dogs was not available in the retrieved sources. Such comparative studies are necessary because metabolic pathways can differ significantly between species. nih.govnih.gov For example, the major biotransformation pathway for a compound in a dog might be different from that in a rat, which could, in turn, differ from the pathway in humans. nih.govnih.gov Understanding these differences is essential for the accurate extrapolation of preclinical data to predict outcomes in human clinical trials. researchgate.net
Advanced Analytical Methodologies for Research on Dipivaloylisoproterenol
High-Performance Liquid Chromatography (HPLC) for Compound and Metabolite Quantification
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the separation, identification, and quantification of Dipivaloylisoproterenol and its related substances. wikipedia.orgadvancechemjournal.com Its widespread application in pharmaceutical analysis is due to its high precision, accuracy, and the ability to analyze compounds that are not easily volatilized. advancechemjournal.comopenaccessjournals.com HPLC is frequently used to determine the purity of this compound in pharmaceutical formulations and to quantify the compound and its metabolites in various biological samples. sigmaxi.orggoogle.comoriprobe.com
Method Development and Validation for Biological Matrices (non-human)
The development of a robust HPLC method is critical for accurately quantifying this compound and its metabolites in complex non-human biological matrices such as plasma or tissue homogenates. scielo.brresearchgate.net The process begins with understanding the physicochemical properties of the analyte, which helps in selecting the appropriate column and mobile phase. researchgate.net For this compound, which is a prodrug of epinephrine (B1671497), reversed-phase HPLC (RP-HPLC) methods are commonly developed. sigmaxi.orgumn.edu
Method validation is performed to ensure the analytical method is reliable, reproducible, and accurate for its intended purpose. scielo.br This involves assessing several parameters:
Specificity: The ability to accurately measure the analyte in the presence of other components like impurities, degradation products, or matrix components. scielo.br
Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. For instance, a study on the HPLC determination of Dipivefrin (B1670744) Hydrochloride (DPE) in an ophthalmic gel demonstrated a good linear relationship between the peak area and concentration in the range of 10.0 to 100.0 μg·mL-1. oriprobe.com
Accuracy: Often determined by recovery studies, accuracy is the closeness of the test results to the true value. The same study reported average recovery rates between 98.40% and 100.5%. oriprobe.com
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is usually expressed as the relative standard deviation (RSD), with reported intraday and interday RSDs for DPE analysis being 0.70% and 0.89%, respectively. oriprobe.com
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. For DPE, a minimum detection limit of 40 ng·mL-1 has been reported. oriprobe.com
Sample Preparation: Extracting the analyte from the biological matrix is a crucial step. Techniques such as liquid-liquid extraction (LLE), solid-phase extraction (SPE), or protein precipitation are employed to remove interfering substances before injecting the sample into the HPLC system. japsonline.comnih.gov
A specific example of an HPLC method for Dipivefrin Hydrochloride is detailed in the table below.
Table 1: HPLC Method Parameters for Dipivefrin Hydrochloride Analysis
| Parameter | Details |
|---|---|
| Column | ODS-C18 |
| Mobile Phase | Methanol - 0.02mol·L-1 Potassium Dihydrogen Phosphate solution (80:20) |
| Detection Wavelength | 220 nm |
| Linearity Range | 10.0~100.0 μg·mL-1 |
| Correlation Coefficient (r) | 0.9999 |
| Limit of Detection | 40 ng·mL-1 |
| Average Recovery | 98.40%~100.5% |
Data sourced from a study on HPLC determination of Dipivefrin Hydrochloride in ophthalmic gel. oriprobe.com
Detection Techniques (e.g., UV, Mass Spectrometry)
The choice of detector is critical and depends on the analyte's properties and the required sensitivity. researchgate.net
UV-Visible (UV-Vis) Spectroscopy: This is a common detector used in HPLC. nih.gov It is effective for compounds that absorb ultraviolet or visible light. Preformulation studies show that Dipivefrin has a maximum absorption wavelength (λmax) of 254 nm, which can be utilized for its detection. researchgate.net Other HPLC methods have used detection wavelengths such as 220 nm. oriprobe.com Diode Array Detectors (DAD) offer the advantage of acquiring spectra across a range of wavelengths simultaneously, which aids in peak identification and purity assessment. sigmaxi.org
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides higher sensitivity and specificity compared to UV detection. nih.govresearchgate.net MS detects ions based on their mass-to-charge ratio (m/z), allowing for definitive identification of the compound and its metabolites, even at very low concentrations. nih.govnih.gov This hyphenated technique is particularly powerful for analyzing complex biological samples where matrix interference can be a significant issue. nih.gov
Mass Spectrometry (MS) Techniques for Structural Elucidation and Quantification
Mass spectrometry is an indispensable tool in the study of this compound, providing detailed information on its structure, molecular weight, and quantity. thermofisher.comnih.gov It is highly sensitive and accurate, capable of analyzing microgram quantities of a substance. researchgate.net
LC-MS/MS for Trace Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for the quantification of drugs and their metabolites in biological fluids, often at nanomolar to picomolar concentrations. japsonline.comnebiolab.com The technique combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. eag.com
The process involves:
Chromatographic Separation: HPLC separates the analytes of interest from the sample matrix. eag.com
Ionization: The separated compounds are ionized, typically using electrospray ionization (ESI) or atmospheric-pressure chemical ionization (APCI). nebiolab.com
First Mass Analysis (MS1): A specific ion (the precursor or parent ion) corresponding to the analyte is selected in the first mass analyzer (a quadrupole). eag.com
Collision-Induced Dissociation (CID): The selected precursor ion is fragmented in a collision cell by colliding with an inert gas. eag.com
Second Mass Analysis (MS2): The resulting fragment ions (product or daughter ions) are analyzed in a second mass analyzer. eag.com
This process, known as Multiple Reaction Monitoring (MRM), provides excellent specificity and is widely used for quantitative bioanalysis. ijpras.com LC-MS/MS is particularly valuable for studying the degradation pathways of compounds like this compound, allowing for the separation and quantification of various degradants. umn.edu
High-Resolution Mass Spectrometry for Metabolite Identification
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for identifying unknown metabolites. ijpras.com Instruments like Orbitrap and Time-of-Flight (TOF) mass spectrometers provide highly accurate mass measurements (typically with a mass deviation of less than 5 ppm). ijpras.comnih.gov This accuracy allows for the determination of the elemental composition (molecular formula) of a drug and its metabolites. nih.govijpras.com
The key advantage of HRMS in metabolite identification is its ability to distinguish between isobaric compounds (compounds with the same nominal mass but different exact masses and elemental compositions). nih.gov By comparing the accurate mass of a potential metabolite to the parent drug, researchers can deduce the type of metabolic transformation that has occurred (e.g., oxidation, hydrolysis, conjugation). nih.gov This untargeted approach allows for comprehensive screening of metabolites in a biological sample. animbiosci.org The combination of liquid chromatography with HRMS (LC-HRMS) is a state-of-the-art method for metabolite profiling and identification in drug discovery and development. nih.govanimbiosci.org
Table 2: Example of Accurate Mass in Metabolite Identification
| Compound | Transformation | Nominal Mass | Exact Mass | Elemental Formula |
|---|---|---|---|---|
| This compound | Parent Drug | 349 | 349.21987 | C19H29NO5 |
| Metabolite A | Hydrolysis (loss of one pivaloyl group) | 265 | 265.15725 | C14H21NO4 |
| Metabolite B (Isoproterenol) | Hydrolysis (loss of two pivaloyl groups) | 211 | 211.11573 | C11H17NO3 |
Note: This table is illustrative. Exact masses are calculated based on the most abundant isotopes.
Chromatographic Techniques for Purification and Isolation of Intermediates and Metabolites
The isolation of pure intermediates and metabolites from complex mixtures like reaction broths or biological extracts is essential for their structural confirmation (e.g., by NMR) and further study. nih.gov While analytical HPLC focuses on quantification, preparative chromatography is used for purification.
The conventional approach often involves initial fractionation of an extract using open column chromatography, with silica (B1680970) gel being a common stationary phase. nih.gov The collected fractions are then analyzed, and those containing the compounds of interest are subjected to further purification steps. nih.gov
Modern strategies often employ a seamless transfer from analytical to preparative scale chromatography. nih.gov An efficient separation method developed on an analytical HPLC system can be scaled up to a preparative HPLC system. nih.gov This requires careful calculation and adjustment of parameters like column dimensions, flow rate, and sample load to maintain the separation resolution achieved at the analytical scale. nih.gov The use of the same stationary phase at both scales is crucial for a successful transfer. nih.gov Fractions are collected as they elute from the preparative column, guided by detectors like UV or MS, to isolate the target compounds in a pure form. nih.gov
In Vitro and Ex Vivo Radiometric Assays for Receptor Binding and Enzyme Activity
Radiometric assays are a cornerstone in pharmacological research, offering high sensitivity and specificity for quantifying molecular interactions. wikipedia.org These techniques utilize radioisotopes to label molecules of interest, allowing for precise measurement of receptor binding events and enzyme kinetics. drugtargetreview.comcreative-enzymes.com For a compound like this compound, these assays are instrumental in characterizing its interaction with β-adrenergic receptors and its susceptibility to enzymatic degradation. The primary advantage of radiometric methods is their ability to directly measure the binding, incorporation, or release of a radioactive component, making them robust and less prone to interference from colored or fluorescent compounds that can affect other assay types. wikipedia.orgdrugtargetreview.com
Receptor Binding Assays
Radioligand binding assays remain the gold standard for quantifying receptor density and the affinity of ligands for their receptors. nih.govnih.govgiffordbioscience.com These assays are critical for understanding how this compound, or its active metabolite isoproterenol (B85558), interacts with β-adrenergic receptor subtypes. The general principle involves incubating a biological sample containing the receptor (e.g., cell membranes or tissue homogenates) with a radiolabeled ligand (a "radioligand"). nih.gov The amount of radioactivity bound to the receptors is then measured, typically after separating the bound from the unbound radioligand via filtration. drugtargetreview.comnih.gov
Competition Binding Assays:
To determine the binding affinity of a non-radiolabeled compound such as this compound, competition binding assays are employed. giffordbioscience.comnih.gov In this setup, a fixed concentration of a high-affinity radioligand for the β-adrenergic receptor (e.g., ³HCGP 12177 or [¹²⁵I]-Iodocyanopindolol) is incubated with the receptor source in the presence of varying concentrations of the unlabeled test compound (the "competitor"). nih.goveurofinsdiscovery.com this compound competes with the radioligand for the same binding sites. As the concentration of this compound increases, it displaces more of the radioligand, leading to a decrease in the measured radioactivity.
From this data, an IC₅₀ value is determined, which is the concentration of the competitor required to inhibit 50% of the specific binding of the radioligand. nih.gov The IC₅₀ value can then be converted to an inhibition constant (Kᵢ), which reflects the true binding affinity of the test compound for the receptor. giffordbioscience.com
Table 1: Illustrative Competition Binding Data for Compound X (e.g., Isoproterenol) at the β₂-Adrenergic Receptor
This table shows representative data from a competition binding experiment designed to determine the affinity of a test compound for the β₂-adrenergic receptor using a specific radioligand.
| Competitor Conc. [log M] | % Inhibition of Radioligand Binding |
| -10.0 | 2.5 |
| -9.5 | 8.1 |
| -9.0 | 25.3 |
| -8.5 | 48.9 |
| -8.0 | 72.1 |
| -7.5 | 88.4 |
| -7.0 | 95.2 |
| -6.5 | 98.1 |
| -6.0 | 99.0 |
From this data, an IC₅₀ value is calculated, which is then used to determine the Kᵢ value.
Enzyme Activity Assays
Radiometric assays are also extensively used to measure enzyme activity, providing insights into the metabolic fate of compounds. This compound is a prodrug of isoproterenol, a catecholamine. Catecholamines are metabolized by enzymes such as Catechol-O-methyltransferase (COMT). nih.govnih.gov Radiometric assays can quantify the activity of COMT and determine if this compound or its metabolites serve as substrates or inhibitors for this enzyme.
A common radiometric assay for COMT involves using S-adenosyl-L-methionine (SAM), the methyl donor in the reaction, labeled with a radioisotope like tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C). plos.orgsigmaaldrich.com The assay mixture contains the enzyme source (e.g., liver or brain homogenates), the radiolabeled SAM, and a catechol substrate (like isoproterenol). nih.govmdpi.com The COMT enzyme catalyzes the transfer of the radioactive methyl group from SAM to the catechol substrate. plos.org The reaction is stopped, and the radiolabeled product is separated from the unreacted radiolabeled SAM using chromatographic or extraction techniques. The radioactivity of the product is then measured using a scintillation counter, which is directly proportional to the enzyme activity. wikipedia.org
By measuring the rate of product formation at different substrate concentrations, key kinetic parameters such as the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ) can be determined.
Table 2: Representative Michaelis-Menten Kinetics Data for COMT Activity
This table illustrates how enzyme activity might be measured using a radiometric assay with varying concentrations of a catechol substrate.
| Substrate Conc. (µM) | Reaction Velocity (pmol/min/mg protein) |
| 2 | 28.5 |
| 5 | 55.6 |
| 10 | 83.3 |
| 20 | 111.2 |
| 40 | 133.3 |
| 80 | 148.1 |
| 160 | 155.4 |
This data allows for the calculation of kinetic parameters like Vₘₐₓ and Kₘ for the enzyme with the specific substrate.
These in vitro and ex vivo radiometric methods provide foundational, quantitative data on the pharmacological and metabolic profile of this compound. Receptor binding assays define its affinity and selectivity for its targets, while enzyme assays elucidate its metabolic stability and pathways.
Future Research Trajectories and Unexplored Avenues
Development of Novel Synthetic Analogs with Tailored Research Properties
The development of new chemical entities based on the isoproterenol (B85558) scaffold remains a promising, albeit underexplored, avenue of research. nih.gov While dipivaloylisoproterenol was designed to enhance lipophilicity, future synthetic efforts could focus on creating analogs with other specifically tailored properties. This involves the strategic chemical modification of the parent isoproterenol molecule to fine-tune its pharmacological profile.
One potential direction is the synthesis of analogs with altered selectivity for β1- versus β2-adrenergic receptors. By modifying the promoiety or the core structure, researchers could design compounds that offer more targeted effects, potentially separating the desired therapeutic actions from unwanted side effects. For example, studies on amiodarone (B1667116) analogs have demonstrated that structural changes, such as modifying the diethyl amino group, can significantly alter drug interactions and activity, highlighting the potential of such an approach. researchgate.net Another strategy could involve creating prodrugs that are activated by enzymes specifically expressed in target tissues, a concept known as targeted drug design. mdpi.comnovapublishers.comijnrd.org This could lead to localized drug action, enhancing efficacy while minimizing systemic exposure. ijnrd.org
Research in this area would involve synthesizing a library of novel isoproterenol prodrugs and analogs and then screening them to establish a clear structure-activity relationship (SAR). This would provide valuable insights into how specific chemical modifications influence receptor binding, activation, and metabolic stability.
| Research Goal | Potential Synthetic Strategy | Desired Outcome |
| Enhance Receptor Selectivity | Modify the N-alkyl substituent of isoproterenol; alter the ester promoieties. | Develop analogs with higher affinity for β2- over β1-receptors, or vice-versa. |
| Improve Metabolic Stability | Introduce steric hindrance near ester linkages; replace esters with more stable bioisosteres. | Prolong the duration of action by slowing enzymatic hydrolysis. |
| Tissue-Specific Activation | Design promoieties cleaved by enzymes unique to a target tissue (e.g., the lungs). | Localize the therapeutic effect and reduce systemic side effects. ijnrd.org |
| Investigate Biased Agonism | Synthesize analogs that preferentially activate G-protein signaling or β-arrestin pathways. | Elucidate the roles of different signaling cascades in therapeutic and adverse effects. acs.org |
Advanced In Vitro Models for Deeper Mechanistic Exploration
Progress beyond traditional cell culture and animal models is crucial for a more nuanced understanding of this compound's pharmacology. Advanced in vitro systems that more accurately replicate human physiology can provide deeper mechanistic insights. researchgate.net
Human induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs) offer a powerful platform for studying the cardiac effects of isoproterenol and its prodrugs. nih.govresearchgate.net These cells can model cardiac diseases in vitro and allow for testing on cells with specific genetic backgrounds, such as those from patients with channelopathies like Long QT Syndrome. nih.gov Three-dimensional (3D) cardiac organoids or spheroids represent a further step toward physiological relevance, as their structure and metabolic functions more closely mimic native heart tissue and have shown greater sensitivity in identifying cardiotoxic compounds compared to traditional 2D cultures. nih.gov
For pulmonary applications, advanced models of the airway epithelial barrier, such as the Calu-3 cell line, are widely used to study the absorption, metabolism, and transport of inhaled drugs. researchgate.net These can be integrated into organ-on-a-chip systems, which are microfluidic devices that simulate the physiological environment of an organ, offering a more dynamic and accurate model than static cultures. nih.gov Such systems could be used to meticulously study the conversion of this compound to isoproterenol and its subsequent interaction with lung tissue.
| Model Type | Application for this compound Research | Key Advantages |
| iPSC-Cardiomyocytes (iPSC-CMs) | Investigating chronotropic, inotropic, and potential arrhythmogenic effects. | Human-specific genetics; ability to model patient-specific disease states. nih.govresearchgate.net |
| 3D Cardiac Spheroids/Organoids | Assessing cardiotoxicity and long-term structural changes (e.g., hypertrophy). | More physiologically relevant structure and function; increased sensitivity. nih.gov |
| Airway Epithelial Cell Models (e.g., Calu-3) | Studying pulmonary absorption, metabolism, and barrier transport of inhaled formulations. | Established model for the airway barrier; allows for mechanistic transport studies. researchgate.net |
| Organ-on-a-Chip Systems | Simulating the dynamic environment of the lung or heart for pharmacokinetic and pharmacodynamic studies. | Mimics physiological flow and mechanical cues; allows for multi-organ interaction studies. nih.gov |
| Isolated Perfused Lung Preparation | Ex vivo analysis of prodrug hydrolysis, drug distribution, and metabolism within the intact organ. | Preserves organ architecture and cellular heterogeneity; used in original this compound studies. researchgate.net |
Integration of Omics Technologies in Pharmacological Investigations
Omics technologies, which allow for the large-scale study of biological molecules, offer a powerful toolkit for dissecting the complex cellular responses to this compound. nih.gov By integrating genomics, transcriptomics, proteomics, and metabolomics, researchers can move beyond single-pathway analysis to a holistic, systems-level understanding of the drug's mechanism of action. frontiersin.orghumanspecificresearch.org
Proteomics can identify and quantify changes in the protein landscape of cells upon treatment. For instance, studies on isoproterenol have used two-dimensional gel electrophoresis and mass spectrometry to identify differentially expressed proteins in cardiomyocytes, revealing its influence on distinct signaling pathways. nih.gov Applying this to this compound could elucidate the specific proteins involved in its metabolism and downstream effects.
Transcriptomics analyzes changes in gene expression. This could reveal the genetic networks activated or suppressed by isoproterenol released from its prodrug, providing insights into processes like cardiac hypertrophy or bronchial relaxation at the genomic level. nih.gov
Metabolomics , the study of metabolites, can map the metabolic shifts induced by the drug. This approach has been used to investigate the effects of Shenfu injection on isoproterenol-induced heart failure, demonstrating its utility in understanding metabolic reprogramming. frontiersin.org
The true power of these technologies lies in their integration. researchgate.netcd-genomics.com A multi-omics approach could correlate changes in gene expression with protein levels and metabolic output, providing a comprehensive picture of the drug's impact on cellular physiology and identifying potential new biomarkers for efficacy or toxicity. humanspecificresearch.orgresearchgate.net
| Omics Technology | Research Application for this compound | Potential Discoveries |
| Proteomics | Identify proteins whose expression or phosphorylation state is altered by treatment in cardiac or bronchial cells. frontiersin.org | New drug targets; biomarkers of drug response; understanding of off-target effects. nih.gov |
| Transcriptomics | Analyze genome-wide changes in mRNA levels following drug administration. | Elucidation of regulatory gene networks; insight into mechanisms of adaptation or toxicity. nih.gov |
| Metabolomics | Profile changes in endogenous metabolites in response to the drug. | Understanding of the drug's impact on cellular energy and signaling pathways; identification of metabolic biomarkers. frontiersin.org |
| Multi-Omics Integration | Combine data from proteomics, transcriptomics, and metabolomics to build comprehensive models of drug action. researchgate.netcd-genomics.com | A systems-level understanding of the pharmacological effects and the discovery of complex signaling interactions. |
Theoretical and Computational Advancements in Prodrug Design and Prediction
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and can be powerfully applied to the rational design of next-generation prodrugs. cecam.orgsciensage.info These in silico methods allow for the prediction of molecular properties, the simulation of drug-receptor interactions, and the optimization of chemical structures before undertaking costly and time-consuming synthesis.
Structure-Based Drug Design (SBDD) can be utilized to design novel analogs of this compound. Given that multiple crystal structures of β-adrenergic receptors are available, researchers can use molecular docking to predict how newly designed compounds will bind to the receptor's active site. acs.org Furthermore, molecular dynamics (MD) simulations can model the dynamic behavior of the receptor-ligand complex over time, providing insights into binding affinity and the conformational changes that lead to receptor activation. cecam.org
Predictive Modeling , often employing machine learning algorithms, can be used to forecast the pharmacokinetic properties of potential prodrugs. mdpi.com Models can be trained on existing data to predict parameters such as membrane permeability, metabolic stability, and potential for hydrolysis by specific enzymes. This allows for the in silico screening of large virtual libraries of compounds to identify candidates with the most promising profiles for synthesis and further testing. mdpi.com These computational approaches streamline the prodrug development process, making it more efficient and targeted. mdpi.comsciensage.info
| Computational Method | Application in Prodrug Research | Specific Goal for this compound Analogs |
| Molecular Docking | Predict the binding pose and affinity of a ligand within a receptor's active site. | Design promoieties that do not hinder binding of the isoproterenol core to the β-adrenergic receptor. |
| Molecular Dynamics (MD) Simulations | Simulate the movement and interaction of the drug-receptor complex over time. cecam.org | Understand the structural basis for agonist activity and receptor selectivity. acs.org |
| Quantitative Structure-Activity Relationship (QSAR) | Develop mathematical models that correlate chemical structure with biological activity. | Predict the activity of unsynthesized analogs based on their chemical features. |
| Machine Learning Models | Predict absorption, distribution, metabolism, and excretion (ADME) properties. mdpi.com | Identify novel prodrug candidates with optimal permeability and metabolic stability in silico. |
Q & A
Q. How can systems biology approaches elucidate this compound’s role in oxidative stress pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
